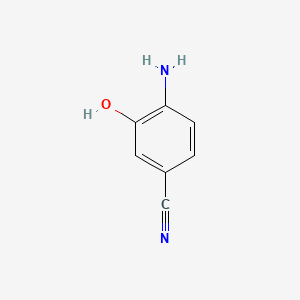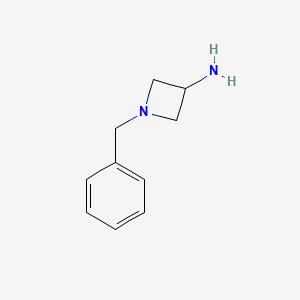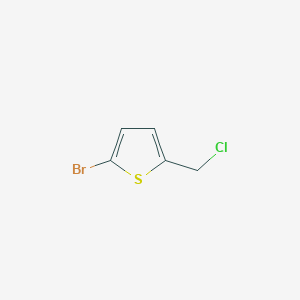
4-(6-溴-2-苯并噻唑基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Bromo-2-benzothiazolyl)benzenamine is a β-amyloid PET (positron emission tomography) tracer . It can be used in the diagnosis of neurological diseases, such as Alzheimer’s and Down’s syndrome .
Synthesis Analysis
The synthesis of 4-(6-Bromo-2-benzothiazolyl)benzenamine involves a coupling reaction of diazotized 2-amino-6-bromobenzothiazole with pyrogallol . The product is then purified using an ethanol recrystallization method .Molecular Structure Analysis
The molecular weight of 4-(6-Bromo-2-benzothiazolyl)benzenamine is 305.19 . Its formula is C13H9BrN2S . The SMILES representation is NC1=CC=C(C2=NC3=CC=C(Br)C=C3S2)C=C1 .Chemical Reactions Analysis
When 4-(6-Bromo-2-benzothiazolyl)benzenamine (compound 6l) is combined with ultraviolet A (UVA), it can induce caspase-3 activity, poly (ADP-ribose) polymerase cleavage, M30 positive CytoDeath staining, and subsequent apoptotic cell death . This treatment results in a decrease in mitochondrial membrane potential (ΔΨ mt), oxidative phosphorylation system (OXPHOS) subunits, and adenosine triphosphate (ATP) but an increase in mitochondrial DNA 4977-bp deletion via reactive oxygen species (ROS) generation .Physical And Chemical Properties Analysis
The physical appearance of 4-(6-Bromo-2-benzothiazolyl)benzenamine is a solid of light yellow to yellow color . It is stored at 4°C and protected from light . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month, with protection from light .科学研究应用
Chemical Structure and Properties
“4-(6-Bromo-2-benzothiazolyl)benzenamine” is a chemical compound with the molecular formula C13H9BrN2S . It has a molecular weight of 305.19 . The structure of this compound includes a benzothiazole ring, which is a heterocyclic compound .
β-amyloid PET Tracer
One of the primary applications of “4-(6-Bromo-2-benzothiazolyl)benzenamine” is as a β-amyloid PET (positron emission tomography) tracer . PET tracers are used in medical imaging to visualize and measure biological processes in the body .
Neurological Disease Diagnosis
The compound’s use as a β-amyloid PET tracer makes it valuable in the diagnosis of neurological diseases, such as Alzheimer’s and Down’s syndrome . β-amyloid plaques are a hallmark of Alzheimer’s disease, and this compound can help visualize these plaques in the brain .
Cancer Treatment Research
Research has shown that “4-(6-Bromo-2-benzothiazolyl)benzenamine” combined with ultraviolet A (UVA) can induce apoptotic cell death . This suggests potential applications in cancer treatment, particularly for melanoma .
Mitochondrial Research
The compound has been used in research studying the effects on mitochondrial function . Treatment with “4-(6-Bromo-2-benzothiazolyl)benzenamine” plus UVA resulted in a decrease in mitochondrial membrane potential, oxidative phosphorylation system (OXPHOS) subunits, and adenosine triphosphate (ATP), but an increase in mitochondrial DNA 4977-bp deletion via reactive oxygen species (ROS) generation .
Photodynamic Therapy (PDT)
“4-(6-Bromo-2-benzothiazolyl)benzenamine” has been studied for its potential use in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds and light to destroy cancer cells . In a mouse model, “4-(6-Bromo-2-benzothiazolyl)benzenamine” plus UVA was shown to reduce murine melanoma size .
作用机制
Target of Action
The primary target of 4-(6-Bromo-2-benzothiazolyl)benzenamine is β-amyloid . β-amyloid is a peptide that is crucial in the pathogenesis of Alzheimer’s disease and Down’s syndrome .
Mode of Action
4-(6-Bromo-2-benzothiazolyl)benzenamine acts as a PET (Positron Emission Tomography) tracer . It binds to β-amyloid, allowing for the visualization of β-amyloid plaques in the brain using PET imaging . This can aid in the diagnosis of neurological diseases like Alzheimer’s and Down’s syndrome .
Biochemical Pathways
It is known that the compound can induce caspase-3 activity, poly (adp-ribose) polymerase cleavage, m30 positive cytodeath staining, and subsequent apoptotic cell death when combined with ultraviolet a (uva) . This suggests that it may affect pathways related to apoptosis and cell death .
Pharmacokinetics
As a pet tracer, it is likely to be administered intravenously and distributed throughout the body, including the brain
Result of Action
The binding of 4-(6-Bromo-2-benzothiazolyl)benzenamine to β-amyloid allows for the visualization of β-amyloid plaques in the brain . This can aid in the diagnosis of neurological diseases like Alzheimer’s and Down’s syndrome . In addition, when combined with UVA, it can induce apoptotic cell death .
Action Environment
The action of 4-(6-Bromo-2-benzothiazolyl)benzenamine can be influenced by various environmental factors. For instance, its apoptotic effects are observed when it is combined with UVA . This suggests that light exposure may influence its action.
未来方向
The future directions of 4-(6-Bromo-2-benzothiazolyl)benzenamine could involve its use in the treatment of melanoma . When combined with UVA, it has been shown to reduce murine melanoma size in a mouse model . Therefore, 4-(6-Bromo-2-benzothiazolyl)benzenamine-PDT may serve as a potential ancillary modality for the treatment of melanoma .
属性
IUPAC Name |
4-(6-bromo-1,3-benzothiazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRXNJALRCBNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438347 |
Source


|
| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromo-2-benzothiazolyl)benzenamine | |
CAS RN |
566169-97-9 |
Source


|
| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)
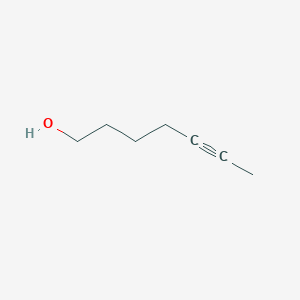
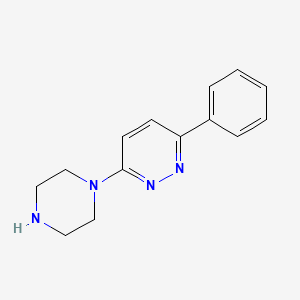


![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)

